A Technical Guide to the Spectroscopic Profile of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid
A Technical Guide to the Spectroscopic Profile of 3-(3-Methoxypropoxy)-2-methylbenzoic Acid
This guide provides a comprehensive technical overview of the expected spectroscopic data for 3-(3-Methoxypropoxy)-2-methylbenzoic acid, a compound of interest in drug development and organic synthesis. As direct experimental spectra for this specific molecule are not widely published, this document serves as an expert-level predictive analysis, grounded in the fundamental principles of spectroscopy and extensive data from analogous structures. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this molecule with confidence.
Molecular Structure and Spectroscopic Implications
The structure of 3-(3-Methoxypropoxy)-2-methylbenzoic acid (C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol ) incorporates several key functional groups that dictate its spectroscopic signature: a carboxylic acid, a substituted benzene ring, an alkyl aryl ether, a dialkyl ether, and a methyl group. Each of these moieties will give rise to characteristic signals in various spectroscopic analyses. Understanding the interplay of these groups is crucial for a complete structural elucidation.
| Functional Group | Key Spectroscopic Features |
| Carboxylic Acid | Broad O-H stretch in IR; deshielded proton (>10 ppm) in ¹H NMR; carbonyl carbon signal (>165 ppm) in ¹³C NMR; characteristic fragmentation (loss of H₂O, CO₂) in MS. |
| Aromatic Ring | C-H and C=C stretches in IR; signals in the aromatic region (7-8 ppm) of ¹H NMR; characteristic splitting patterns; signals in the 110-160 ppm range of ¹³C NMR. |
| Methoxypropoxy Chain | C-O stretching in IR; distinct methylene and methoxy signals in ¹H and ¹³C NMR, with chemical shifts influenced by adjacent oxygen atoms. |
| Methyl Group | C-H stretches in IR; a singlet signal in the alkyl region of ¹H NMR; a signal in the upfield region of ¹³C NMR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of 3-(3-Methoxypropoxy)-2-methylbenzoic acid.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~10-13 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2] |
| b, c, d | ~7.0-7.6 | multiplet | 3H | Ar-H | The three protons on the trisubstituted benzene ring will appear in this region. Their exact shifts and coupling patterns depend on the electronic effects of the substituents.[3][4] |
| e | ~4.1-4.3 | triplet | 2H | Ar-O-CH ₂- | These protons are on the carbon directly attached to the phenolic oxygen, resulting in a significant downfield shift.[5][6] |
| f | ~3.6-3.8 | triplet | 2H | -CH ₂-O-CH₃ | These protons are adjacent to the methoxy group's oxygen.[5][6] |
| g | ~3.3-3.4 | singlet | 3H | -OCH ₃ | The methoxy protons are equivalent and appear as a singlet.[7][8] |
| h | ~2.0-2.2 | quintet | 2H | -CH₂-CH ₂-CH₂- | This central methylene group in the propoxy chain is coupled to four neighboring protons. |
| i | ~2.2-2.4 | singlet | 3H | Ar-CH ₃ | The methyl group attached to the aromatic ring will appear as a singlet in this region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~170-175 | -C OOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2][9][10] |
| 2-7 | ~110-160 | Ar-C | The six carbons of the aromatic ring will appear in this region. The carbon bearing the oxygen will be the most downfield, and the carbon bearing the carboxylic acid will also be significantly deshielded.[11][12][13] |
| 8 | ~68-72 | Ar-O-C H₂- | This carbon is attached to the phenolic oxygen.[6][14] |
| 9 | ~65-70 | -C H₂-O-CH₃ | This carbon is attached to the methoxy group's oxygen.[6] |
| 10 | ~58-60 | -OC H₃ | The methoxy carbon.[7][15][16] |
| 11 | ~28-32 | -CH₂-C H₂-CH₂- | The central carbon of the propoxy chain. |
| 12 | ~15-20 | Ar-C H₃ | The methyl carbon attached to the aromatic ring. |
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR data is essential for accurate structural verification.
-
Sample Preparation: Dissolve 5-10 mg of 3-(3-Methoxypropoxy)-2-methylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
To confirm the acidic proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2][9][17][18][19][20][21] |
| 2850-3000 | Medium | C-H stretch | Alkyl (propoxy, methyl) | Standard stretching vibrations for sp³ hybridized C-H bonds. |
| ~3030 | Medium-Weak | C-H stretch | Aromatic | Stretching vibrations for sp² hybridized C-H bonds on the benzene ring. |
| 1690-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is typically in this range, slightly lower than aliphatic acids due to conjugation.[9][17][19] |
| ~1600, ~1470 | Medium | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |
| 1200-1275 | Strong | C-O stretch | Alkyl Aryl Ether | Asymmetric C-O-C stretch of the aryl ether linkage.[5][22][23] |
| 1070-1150 | Strong | C-O stretch | Dialkyl Ether | Asymmetric C-O-C stretch of the methoxypropoxy linkage.[5][6][22][23][24] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. This method is often preferred for solid samples to obtain sharp, well-resolved spectra.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Caption: General workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Fragmentation Pathways
For 3-(3-Methoxypropoxy)-2-methylbenzoic acid (MW = 224.25), the following fragmentation patterns are anticipated, typically using electrospray ionization (ESI) or electron ionization (EI).
-
Molecular Ion: The molecular ion peak ([M]⁺˙ at m/z 224 in EI, or [M+H]⁺ at m/z 225 in ESI+) may be observed, though it could be of low intensity in EI due to the lability of the ether and carboxylic acid groups.[25]
-
Loss of Water ([M-H₂O]): A common fragmentation for carboxylic acids, leading to a fragment at m/z 206.[26]
-
Decarboxylation ([M-CO₂]): Loss of carbon dioxide from the deprotonated molecule in negative ion mode ([M-H]⁻ at m/z 223) is a highly favorable pathway, resulting in a fragment at m/z 179.[26] In positive mode, this can also occur, leading to a fragment at m/z 180.
-
Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a characteristic fragmentation pathway for ethers.[27] This can lead to several fragment ions, including the loss of the methoxypropoxy side chain.
-
Fragmentation of the Benzoic Acid Moiety: Similar to benzoic acid itself, fragments corresponding to the loss of a hydroxyl radical ([M-OH]⁺) or subsequent loss of CO are possible, though less likely to be the primary pathway given the more labile ether chain.[28][29][30]
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Ion | Fragmentation Pathway |
| 225 | [M+H]⁺ | Protonated molecular ion (ESI+) |
| 223 | [M-H]⁻ | Deprotonated molecular ion (ESI-) |
| 207 | [M-OH]⁺ | Loss of hydroxyl radical from molecular ion |
| 206 | [M-H₂O]⁺˙ | Loss of water from molecular ion |
| 179 | [M-H-CO₂]⁻ | Decarboxylation of [M-H]⁻ |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond, retaining the benzoic acid moiety |
Experimental Protocol for LC-MS
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing this type of molecule.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer, such as a time-of-flight (TOF), Orbitrap, or triple quadrupole instrument, equipped with an ESI source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid aids in protonation for positive ion mode analysis.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analyte, and then re-equilibrate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Both positive (ESI+) and negative (ESI-) modes should be run to obtain comprehensive data.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS experiments by isolating the precursor ion (e.g., m/z 225) and subjecting it to collision-induced dissociation (CID) to observe the product ions.
-
Caption: A typical LC-MS/MS workflow for compound analysis.
Conclusion
This technical guide provides a detailed, predictive spectroscopic framework for 3-(3-Methoxypropoxy)-2-methylbenzoic acid. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data based on its chemical structure, researchers can confidently approach the synthesis, purification, and characterization of this molecule. The provided protocols offer a standardized methodology for obtaining high-quality data, ensuring scientific rigor and reproducibility. This predictive approach, grounded in established spectroscopic principles, serves as a valuable resource in the absence of a complete, published experimental dataset.
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